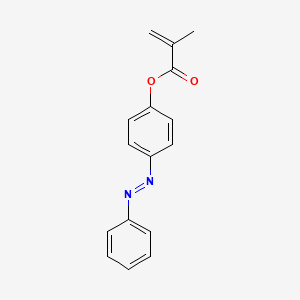

4-Methacryloyloxyazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methacryloyloxyazobenzene is an organic compound characterized by the presence of both methacryloyloxy and azobenzene functional groups The azobenzene moiety is known for its ability to undergo reversible photoisomerization, making it a valuable component in the development of photoresponsive materials

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methacryloyloxyazobenzene can be synthesized through the condensation reaction of 4-hydroxyazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:

4-Hydroxyazobenzene+Methacryloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methacryloyloxyazobenzene undergoes various chemical reactions, including:

Photoisomerization: The azobenzene moiety can switch between trans and cis configurations upon exposure to UV or visible light.

Polymerization: The methacryloyloxy group allows for radical polymerization, forming polymers with photoresponsive properties.

Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite.

Common Reagents and Conditions

Photoisomerization: UV or visible light sources.

Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents such as THF or dimethylformamide (DMF).

Reduction: Sodium dithionite in aqueous or organic solvents.

Major Products

Photoisomerization: Trans and cis isomers of this compound.

Polymerization: Poly(this compound) with varying molecular weights and properties.

Reduction: Corresponding amines derived from the reduction of the azo group.

Scientific Research Applications

4-Methacryloyloxyazobenzene has a wide range of scientific research applications:

Chemistry: Used in the synthesis of photoresponsive polymers and materials.

Biology: Incorporated into biomaterials for controlled drug delivery and tissue engineering.

Medicine: Explored for use in light-activated drug delivery systems and phototherapy.

Industry: Utilized in the development of smart coatings, sensors, and optical devices.

Mechanism of Action

The primary mechanism of action of 4-Methacryloyloxyazobenzene is its ability to undergo reversible photoisomerization. Upon exposure to UV light, the trans isomer converts to the cis isomer, resulting in a change in the molecular geometry and properties of the compound. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation . The azobenzene moiety’s ability to switch between different configurations allows for the modulation of material properties, such as viscosity, solubility, and mechanical strength, making it useful in various applications.

Comparison with Similar Compounds

4-Methacryloyloxyazobenzene can be compared with other azobenzene derivatives, such as:

4-Acryloyloxyazobenzene: Similar in structure but contains an acryloyloxy group instead of a methacryloyloxy group.

4,4’-Di(methacryloylamino)azobenzene: Contains two methacryloylamino groups, offering different polymerization and cross-linking properties.

Poly(this compound-co-N,N-dimethylacrylamide): A copolymer with enhanced solubility and photoresponsive behavior.

The uniqueness of this compound lies in its combination of methacryloyloxy and azobenzene functionalities, providing a versatile platform for the development of advanced materials with tunable properties.

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(4-phenyldiazenylphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H14N2O2/c1-12(2)16(19)20-15-10-8-14(9-11-15)18-17-13-6-4-3-5-7-13/h3-11H,1H2,2H3 |

InChI Key |

IGCJKJTYHIDZJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)